molecular formula C8H9Cl2NO2 B2907844 2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride CAS No. 2044796-45-2

2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride

Cat. No.: B2907844
CAS No.: 2044796-45-2
M. Wt: 222.07
InChI Key: BQGCSDKLOOVFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride is an organic compound with the molecular formula C8H9Cl2NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique chemical properties .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. The pathways involved often include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride
  • 2-(4-Chloropyridin-2-yl)acetic acid hydrochloride
  • 2-(5-Chloro-3-methylpyridin-2-yl)acetic acid hydrochloride

Uniqueness

2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where these properties are desired .

Properties

IUPAC Name

2-(5-chloro-4-methylpyridin-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-5-2-6(3-8(11)12)10-4-7(5)9;/h2,4H,3H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGCSDKLOOVFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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